

# 5-Carboxyrhodamine 6G Succinimidyl Ester: A Technical Guide

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## Compound of Interest

Compound Name: 5-Carboxyrhodamine 6G  
succinimidyl ester

Cat. No.: B1680603

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This in-depth technical guide provides a comprehensive overview of **5-Carboxyrhodamine 6G succinimidyl ester** (5-CR6G-SE), a widely used amine-reactive fluorescent dye. This document details its core properties, experimental protocols for its application in bioconjugation, and its use in downstream analytical methods.

## Core Concepts

**5-Carboxyrhodamine 6G succinimidyl ester** is a derivative of the highly fluorescent rhodamine 6G dye. The key feature of this molecule is the N-hydroxysuccinimidyl (NHS) ester group, which provides a mechanism for covalently attaching the fluorophore to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.<sup>[1]</sup> This reaction forms a stable amide bond, making it an ideal tool for a variety of bio-labeling applications. The spectral properties of Carboxyrhodamine 6G, with excitation and emission wavelengths falling between those of fluorescein and tetramethylrhodamine, offer a valuable color option for multiplex fluorescence imaging.<sup>[2]</sup>

## Data Presentation

The following tables summarize the key quantitative data for **5-Carboxyrhodamine 6G succinimidyl ester**.

Table 1: Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>31</sub> H <sub>29</sub> N <sub>3</sub> O <sub>7</sub>	[1]
Molecular Weight	555.59 g/mol	[1]
Solubility	DMSO, DMF	[1]
Storage Conditions	-20°C, protect from light	[1]

Table 2: Photophysical Properties

Property	Value	Reference
Excitation Wavelength (λ <sub>ex</sub> )	~522-525 nm	[1][3]
Emission Wavelength (λ <sub>em</sub> )	~546-550 nm	[1][3]
Molar Extinction Coefficient (ε)	94,000 cm <sup>-1</sup> M <sup>-1</sup>	[3]
Quantum Yield (Φ)	High (Rhodamine 6G in ethanol is 0.95)	[4]
Color	Orange-Red Solid	

## Experimental Protocols

### Protein and Antibody Labeling with 5-CR6G-SE

This protocol describes the general procedure for labeling proteins and antibodies with **5-Carboxyrhodamine 6G succinimidyl ester**. Optimization may be required for specific proteins and applications.

Materials:

- **5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE)**
- Protein or antibody to be labeled

- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification column (e.g., gel filtration or dialysis cassette)
- Phosphate-buffered saline (PBS)

#### Procedure:

- Prepare the Protein Solution:
  - Dissolve the protein or antibody in the Labeling Buffer at a concentration of 2-10 mg/mL.
  - Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
- Prepare the Dye Stock Solution:
  - Allow the vial of 5-CR6G-SE to equilibrate to room temperature before opening to prevent moisture condensation.
  - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve 1 mg of 5-CR6G-SE (MW ~556) in approximately 180  $\mu$ L of solvent.
- Labeling Reaction:
  - While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A 10-20 fold molar excess of the dye to the protein is a common starting point for optimization.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quench the Reaction:

- To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
- Incubate for 15-30 minutes at room temperature.
- Purify the Conjugate:
  - Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column or dialysis against PBS.
- Determine the Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of 5-CR6G (~525 nm).
  - Calculate the protein concentration and the dye concentration using the Beer-Lambert law ( $A = \epsilon cl$ ), correcting for the dye's absorbance at 280 nm. The correction factor for 5-CR6G at 280 nm is approximately 0.214.
  - The DOL is the molar ratio of the dye to the protein.
- Storage:
  - Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol and a preservative like sodium azide is recommended for long-term storage.

## Immunofluorescence Staining with a 5-CR6G-SE Labeled Antibody

This protocol provides a general workflow for immunofluorescence staining of cultured cells using a directly labeled primary antibody.

Materials:

- Cells grown on coverslips or in culture plates
- PBS

- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- 5-CR6G-SE labeled primary antibody
- Nuclear counterstain (e.g., DAPI or Hoechst)
- Mounting medium

Procedure:

- Cell Preparation:
  - Wash the cells briefly with PBS.
  - Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.
  - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
  - If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.
  - Wash the cells three times with PBS.
- Blocking:
  - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the 5-CR6G-SE labeled primary antibody in Blocking Buffer to its optimal working concentration.

- Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing:
  - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining (Optional):
  - Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 1-5 minutes.
  - Wash the cells with PBS.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using an appropriate mounting medium.
  - Image the cells using a fluorescence microscope with the appropriate filter sets for 5-CR6G and the counterstain.

## Flow Cytometry with 5-CR6G-SE Labeled Antibodies

This protocol outlines a general procedure for staining cells in suspension for flow cytometry analysis.

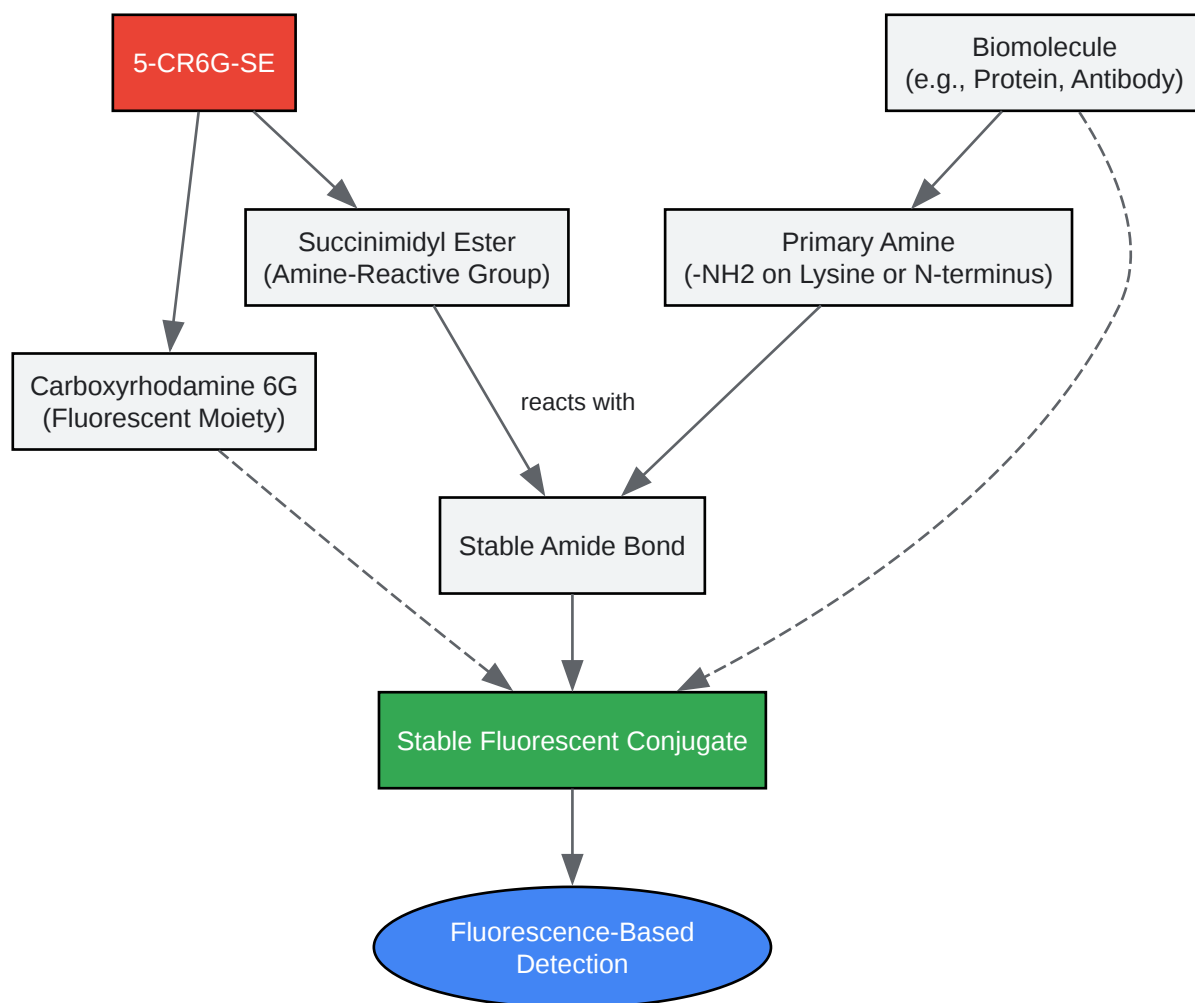
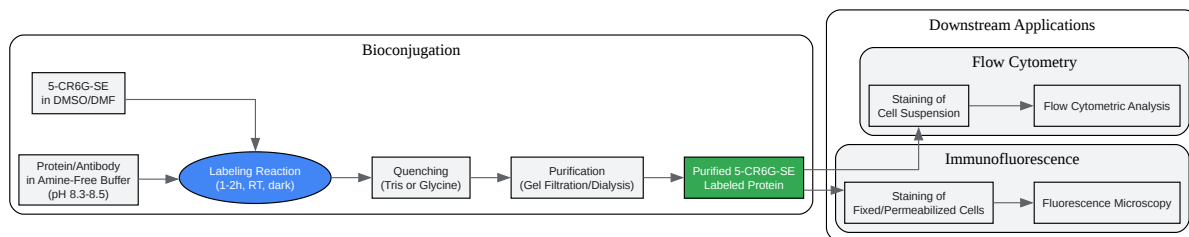
### Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- 5-CR6G-SE labeled antibody
- Fc block (optional)
- Viability dye (optional)
- Flow cytometer

**Procedure:**

- **Cell Preparation:**
  - Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.
  - Adjust the cell concentration to  $1 \times 10^6$  cells/mL.
- **Fc Receptor Blocking (Optional):**
  - To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block for 10-15 minutes.
- **Antibody Staining:**
  - Add the predetermined optimal concentration of the 5-CR6G-SE labeled antibody to the cell suspension.
  - Incubate for 20-30 minutes at 4°C in the dark.
- **Washing:**
  - Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation and resuspension to remove unbound antibody.
- **Viability Staining (Optional):**
  - Resuspend the cells in buffer containing a viability dye to exclude dead cells from the analysis.
- **Data Acquisition:**
  - Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
  - Analyze the cells on a flow cytometer using the appropriate laser and emission filters for 5-Carboxyrhodamine 6G.

## Mandatory Visualization



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